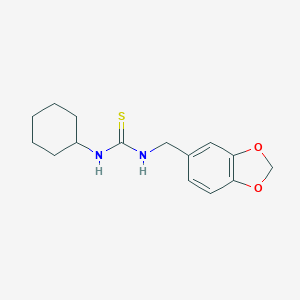
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclohexylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea: is a chemical compound that features a benzodioxole moiety linked to a cyclohexylthiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea typically involves the reaction of 1,3-benzodioxol-5-ylmethylamine with cyclohexyl isothiocyanate . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Step 1: Dissolve in an appropriate solvent like dichloromethane.
Step 2: Add to the solution.
Step 3: Introduce a base (e.g., triethylamine) to the reaction mixture.
Step 4: Stir the mixture at room temperature for several hours.
Step 5: Purify the product using column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea: can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to yield the corresponding amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxole moiety can interact with aromatic residues in the enzyme, while the thiourea group forms hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea: can be compared with other thiourea derivatives and benzodioxole-containing compounds:
Thiourea Derivatives: Compounds like share similar structural features but differ in their aromatic substituents.
Benzodioxole Compounds: Molecules such as have the benzodioxole moiety but lack the thiourea group.
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H20N2O2S |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H20N2O2S/c20-15(17-12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)19-10-18-13/h6-8,12H,1-5,9-10H2,(H2,16,17,20) |
InChI Key |
PBULOHFPQRXAHO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















